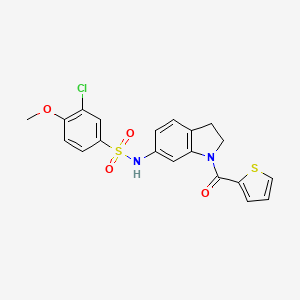

3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

3-Chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-methoxy-substituted benzene ring linked via a sulfonamide group to an indolin-6-yl moiety. The indolin group is further functionalized with a thiophene-2-carbonyl substituent at the 1-position.

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h2-7,10-12,22H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJONGMSDCZHRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole moiety, followed by the introduction of the thiophene-2-carbonyl group. The final steps involve the sulfonation and chlorination reactions to introduce the benzenesulfonamide and chloro groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet the quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution of the chloro group can result in various substituted derivatives with different biological activities .

Scientific Research Applications

3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Antimicrobial Sulfonamides

Comparison with Sulfonylurea Pesticides

highlights sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl , which feature a sulfonamide bridge connecting a triazine ring to a benzoate ester. Key contrasts include:

- Core structure : The target compound lacks a triazine ring, instead incorporating an indolin-thiophene system.

- Functional groups : The 3-chloro-4-methoxy substituents on the target’s benzene ring differ from the methoxy or ethoxy groups on triazine-based pesticides. These differences likely redirect activity from plant enzyme inhibition (as in sulfonylureas) to eukaryotic targets, such as microbial enzymes .

Table 2: Structural Comparison with Sulfonylurea Pesticides

Methodological Considerations in Structural Analysis

For example, the antimicrobial compounds in likely required X-ray crystallography or spectroscopic methods for structural confirmation, underscoring the importance of these tools in validating synthetic analogs .

Biological Activity

3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features various functional groups, including a chloro group, a methoxy group, an indole moiety, and a thiophene ring, which contribute to its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the formation of the indole moiety followed by the introduction of the thiophene-2-carbonyl group. The final steps incorporate sulfonation and chlorination reactions to yield the desired product. The reaction conditions are crucial for optimizing yields and purity, often requiring specific catalysts and temperature control.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related benzenesulfonamides were tested against various cancer cell lines, showing IC50 values in the low micromolar range. Specifically, one study reported an IC50 of 3.99 µM against MDA-MB-468 breast cancer cells and 4.51 µM against CCRF-CM leukemia cells . These findings suggest that structural modifications can enhance anticancer efficacy.

The mechanism by which this compound exerts its biological effects may involve apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been shown to increase levels of cleaved caspases 3 and 9, indicating apoptosis in cancer cells . Additionally, molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression.

Research Findings and Case Studies

| Study | Compound Tested | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study A | This compound | MDA-MB-468 | 3.99 ± 0.21 | Apoptosis induction |

| Study B | Similar benzenesulfonamide | CCRF-CM | 4.51 ± 0.24 | Cell cycle arrest |

| Study C | Related derivative | HT29 (colorectal cancer) | 25.8 ± 2.3 | ERK1/2 inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that substituents on the indole and thiophene rings significantly influence biological activity. For example, the presence of electron-donating groups enhances interaction with target enzymes, while steric hindrance can reduce efficacy . The incorporation of specific functional groups can also improve selectivity towards cancer cell lines.

Q & A

Q. What synthetic strategies are optimal for preparing 3-chloro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the indole and benzenesulfonamide moieties. A common approach includes:

- Step 1 : Coupling the thiophene-2-carbonyl group to the indoline scaffold via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF, 80–100°C, 12–24 hours) .

- Step 2 : Sulfonamide formation by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with the amine group of the modified indoline. This requires a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature to minimize byproducts like sulfonate esters.

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Confirm regioselectivity of sulfonamide formation (e.g., absence of NH₂ signals at δ 5–6 ppm) and thiophene coupling (aromatic protons at δ 7–8 ppm) .

- ¹³C NMR : Verify carbonyl (C=O) resonance near δ 165–170 ppm for the thiophene-2-carbonyl group .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.001 Da) .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and confirm stereochemistry (if crystalline).

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Mitigation strategies include:

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Functional Group Modifications :

- Replace the chloro-methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .

- Modify the thiophene ring to furan or pyrrole to evaluate π-π stacking interactions .

- Biological Assays : Pair crystallographic data (e.g., protein-ligand co-crystals) with in vitro IC₅₀ measurements to correlate structural features (e.g., sulfonamide orientation) with activity .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up the synthesis, and how can they be addressed?

- Challenge : Low yields during sulfonamide coupling due to steric hindrance from the indoline-thiophene moiety.

- Solution :

- Use microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C, 30 minutes) .

- Employ flow chemistry for precise control of reagent mixing and temperature .

Q. How can computational methods enhance the study of this compound’s properties?

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using force fields (e.g., AMBER) .

- Docking Studies : Utilize AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize synthetic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.